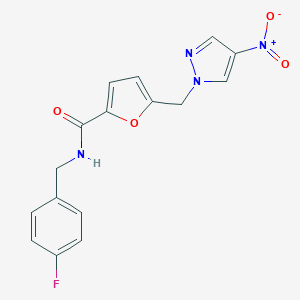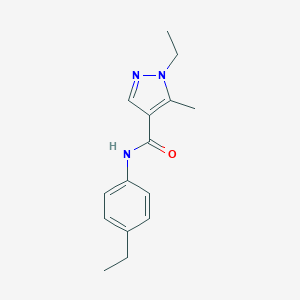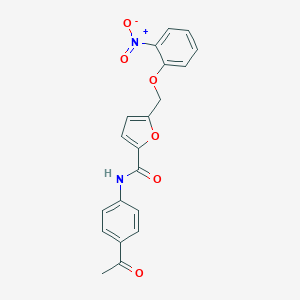
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Bayer AG and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activity of NF-kB by covalently modifying the cysteine residue of the p65 subunit, which is required for its transcriptional activity. This modification prevents the translocation of NF-kB to the nucleus, thereby blocking the expression of its target genes.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to exert various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes involved in these processes.
実験室実験の利点と制限
One of the major advantages of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is its specificity for NF-kB inhibition, which allows for the investigation of the role of NF-kB in various biological processes. However, its covalent modification of the p65 subunit can also lead to off-target effects and potential toxicity. Additionally, its limited solubility and stability can pose challenges for its use in in vivo studies.
将来の方向性
There are several potential future directions for the use of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in scientific research. One area of interest is its potential therapeutic applications in cancer and inflammatory diseases. Additionally, further studies are needed to investigate its mechanism of action and potential off-target effects. The development of more stable and soluble analogs of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 may also improve its utility in in vivo studies.
合成法
The synthesis of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves several steps, starting with the reaction of 2-tert-butylphenyl hydrazine with ethyl 4-chloroacetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazolide, which is subsequently reacted with 5-amino-1H-pyrazole-4-carboxamide to yield N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082.
科学的研究の応用
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively used in scientific research, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. By blocking NF-kB activity, N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to exert anti-inflammatory and anti-tumor effects in various cell and animal models.
特性
製品名 |
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.8 g/mol |
IUPAC名 |
N-(2-tert-butylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-5-20-14(12(17)10-18-20)15(21)19-13-9-7-6-8-11(13)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,21) |
InChIキー |
SIDIEBRLCSPUQE-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(C)(C)C |
正規SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)
